molecular formula C5H10ClNO3 B2963279 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride CAS No. 2418722-56-0

3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2963279
CAS No.: 2418722-56-0
M. Wt: 167.59
InChI Key: VYPZKTBXZXFGPQ-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C5H10ClNO3 It is a cyclobutane derivative that contains an amino group, a hydroxyl group, and a carboxylic acid group, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a cyclobutanone derivative in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
  • 3-Aminocyclobutane-1-carboxylic acid hydrochloride

Comparison: 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-1-5(9,2-3)4(7)8;/h3,9H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZNPSMASNJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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